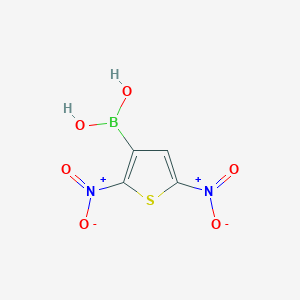

2,5-Dinitrothiophene-3-boronic acid

Description

Properties

IUPAC Name |

(2,5-dinitrothiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOLFDEXPOHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Reactivity Profile & Synthetic Optimization of Electron-Deficient Thiophene Boronic Acids

The following technical guide details the reactivity profile and synthetic optimization for electron-deficient thiophene boronic acids.

Executive Summary

Electron-deficient thiophene boronic acids are critical yet notoriously unstable intermediates in medicinal chemistry. Their instability arises primarily from rapid protodeboronation under the basic conditions required for Suzuki-Miyaura cross-coupling. This guide analyzes the mechanistic underpinnings of this instability—specifically the correlation between C2/C3-anion stability and deboronation rates—and provides field-proven protocols to circumvent these limitations using pre-catalyst architectures and MIDA-boronate "slow-release" strategies.

The Reactivity Landscape: The "Instability" Problem

Thiophene boronic acids exhibit a distinct reactivity profile governed by the electronic density of the heterocyclic ring. Unlike their phenyl counterparts, thiophenes possess a high degree of electron richness, but this changes drastically with the introduction of Electron-Withdrawing Groups (EWGs) or when targeting specific regioisomers.

The Regiochemical Divergence

-

2-Thienyl Boronic Acids: Highly susceptible to protodeboronation. The C2 position is adjacent to the sulfur atom, which can stabilize a negative charge (via inductive effects and d-orbital participation), making the ipso-carbon more prone to cleavage after base activation.

-

3-Thienyl Boronic Acids: Generally more stable than C2 isomers but still significantly less stable than phenyl boronic acids.

The Impact of Electron Deficiency

The introduction of EWGs (e.g., –CN, –NO₂, –CO₂R, –F) exacerbates instability in basic media.

-

Mechanism: Suzuki coupling requires the formation of a boronate "ate" complex (Ar-B(OH)₃⁻).

-

The Trap: For electron-deficient systems, this "ate" complex is not just the active transmetalation species; it is also the precursor to decomposition. The EWG stabilizes the transient carbanion formed upon C–B bond cleavage, lowering the activation energy for protodeboronation.

Mechanistic Deep Dive: Base-Catalyzed Protodeboronation

Understanding the decomposition pathway is essential for selecting the right mitigation strategy. The primary failure mode in Suzuki coupling of these substrates is base-catalyzed hydrolytic deboronation .

Pathway Visualization

The following diagram illustrates the competing pathways between productive transmetalation and destructive protodeboronation.

Figure 1: Competing pathways in the Suzuki-Miyaura coupling of electron-deficient thiophenes. High pH promotes the formation of the 'Ate' complex, which can either transmetalate (green) or fragment (red). EWGs accelerate the red path.

Strategic Solutions & Experimental Protocols

To overcome the instability described above, we employ two primary strategies: Kinetic Acceleration (speeding up the productive step) and Concentration Control (slowing down the destructive step).

Strategy A: Kinetic Acceleration (Palladium Pre-Catalysts)

For moderately unstable substrates, the use of highly active, bulky phosphine ligands facilitates rapid oxidative addition and, crucially, rapid transmetalation, outcompeting the decomposition pathway.

Recommended System: Buchwald G3/G4 Pre-catalysts (e.g., XPhos Pd G4). Why: XPhos provides steric bulk to prevent catalyst resting states and ensures the active LPd(0) species is readily available.

Protocol A: Rapid Coupling of 5-Cyano-2-thienylboronic Acid

This protocol minimizes the residence time of the boronate "ate" complex.

Materials:

-

5-Cyano-2-thienylboronic acid (1.2 equiv)

-

Aryl bromide partner (1.0 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF (degassed)

Step-by-Step:

-

Charge: In a glovebox or under Ar flow, add the aryl bromide, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

-

Solvent: Add degassed THF (concentration 0.2 M relative to halide).

-

Activation: Add the aqueous K₃PO₄ solution via syringe.

-

Reaction: Seal and stir vigorously at 40 °C . Note: Avoid reflux temperatures (80-100 °C) unless necessary, as heat accelerates deboronation more than transmetalation for these substrates.

-

Monitoring: Monitor by UPLC/LCMS at 30 min. Reaction is typically complete within 1-2 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Strategy B: The "Slow-Release" Method (MIDA Boronates)

For highly unstable substrates (e.g., poly-fluorinated thiophenes or 2-formyl-thiophenes), the boronic acid concentration must be kept vanishingly low to prevent second-order decomposition or rapid protonolysis. MIDA (N-methyliminodiacetic acid) boronates serve as a reservoir.[1]

Mechanism: MIDA boronates are sp³-hybridized and unreactive toward transmetalation. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. The rate of release (

Protocol B: MIDA-Boronate Slow-Release Coupling

Ideal for substrates where Protocol A results in <30% yield.

Materials:

-

Thienyl MIDA boronate (1.5 equiv)

-

Aryl bromide/chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (3.0 M aqueous, 5.0 equiv) - High molarity is crucial for hydrolysis.

-

Solvent: 1,4-Dioxane / Water (5:1 ratio)

Step-by-Step:

-

Setup: Combine MIDA boronate, aryl halide, and catalyst precursor in a reaction vessel.

-

Solvent System: Add 1,4-Dioxane.

-

Slow Release Initiation: Add the K₃PO₄ solution. The high concentration of base is required to drive the equilibrium from the stable MIDA complex to the open boronic acid species.

-

Temperature: Heat to 60 °C .

-

Time Course: These reactions often require 4–12 hours. The slow appearance of product confirms the "drip-feed" mechanism.

-

Validation: If starting material (aryl halide) remains but MIDA is consumed, increase catalyst loading, not temperature.

Data Presentation: Stability & Yield Comparison

The following table summarizes the performance of different boron species in the coupling of 5-nitro-2-thienyl species with 4-bromoanisole.

| Boron Species | Conditions | Yield (%) | Major Byproduct |

| Boronic Acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 15% | Nitrothiophene (Protodeboronation) |

| Pinacol Ester | Pd(dppf)Cl₂, K₂CO₃, 80°C | 42% | Homocoupling / Hydrolysis |

| Boronic Acid | XPhos Pd G4, K₃PO₄, 40°C | 88% | Trace Nitrothiophene |

| MIDA Boronate | Pd-SPhos, K₃PO₄, 60°C | 94% | None detected |

Table 1: Comparative efficiency of boron sources. Note the dramatic improvement when switching to G4 precatalysts or MIDA slow-release systems.

Conclusion

The successful utilization of electron-deficient thiophene boronic acids relies on recognizing that stability is a kinetic parameter, not a thermodynamic constant . By shifting the reaction conditions to favor transmetalation over hydrolysis—either through highly active ligands (XPhos) or concentration control (MIDA)—researchers can access these valuable chemical spaces without compromising yield.

References

-

Mechanisms of Protodeboronation

- Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017, 139, 13156–13165.

-

MIDA Boronate Slow-Release Strategy

- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009, 131, 6961–6963.

-

Optimization of Suzuki-Miyaura Coupling

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483.

-

Buchwald Precatalysts (G3/G4)

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids. J. Org.[2] Chem. 2014 , 79, 4161–4166.

-

Sources

Stability of Nitro-Functionalized Heterocyclic Boronic Acids

Executive Summary

Nitro-functionalized heterocyclic boronic acids represent a "perfect storm" of instability in medicinal chemistry. While the nitro group provides a critical handle for amine synthesis and the heterocycle offers pharmacophoric utility, their combination creates a substrate highly prone to protodeboronation .

This guide moves beyond standard handling procedures to explain the mechanistic causes of this instability and provides a decision framework for successful utilization. The core thesis is simple: Do not treat these as standard reagents. In basic media (Suzuki-Miyaura conditions), the electron-withdrawing nitro group accelerates the very decomposition pathway you are trying to avoid.

Part 1: The Stability Paradox (Mechanistic Insight)

To stabilize these compounds, one must understand how they die. The primary failure mode is Protodeboronation —the cleavage of the C–B bond and its replacement by C–H.

The Mechanism of Failure

Unlike simple phenylboronic acids, nitro-heterocycles degrade via two distinct pathways depending on pH.

-

Pathway A: Base-Catalyzed Cleavage (The "Nitro Effect")

-

Context: Standard Suzuki coupling (

). -

Mechanism: Hydroxide attacks the boron to form a boronate anion.

-

The Nitro Role: The nitro group is a strong Electron Withdrawing Group (EWG). In a standard phenyl system, this accelerates deboronation. Why? Because the rate-determining step is the cleavage of the C–B bond, which generates a transient localized negative charge (carbanion character) on the ring. The nitro group stabilizes this negative charge, lowering the activation energy for bond breaking.

-

Result: 2-Nitro and 4-nitro isomers degrade significantly faster than unsubstituted analogs.

-

-

Pathway B: Zwitterionic Fragmentation

-

Context: Neutral/Slightly Acidic media (

). -

Target: Basic heterocycles (e.g., 2-pyridyl boronic acids).

-

Mechanism: The ring nitrogen becomes protonated (

), while the boron remains neutral or becomes anionic. This zwitterion undergoes rapid unimolecular fragmentation.[1] -

The Nitro Role: If the nitro group reduces the basicity of the ring nitrogen (via induction), it may actually slow this specific pathway, but it will still accelerate Pathway A.

-

Visualization: The Protodeboronation Trap

Figure 1: The competition between productive coupling (green) and destructive deboronation (red). The Nitro group lowers the energy of the Transition State (red diamond), accelerating waste formation.

Part 2: Electronic Effects & Heterocycle Rules

Not all positions are equal.[2][3][4] Use this logic to predict the stability of your specific substrate.

| Heterocycle Type | Boron Position | Nitro Position | Stability Prediction | Reason |

| Pyridine | C2 (ortho to N) | Any | Critical Instability | Zwitterionic fragmentation dominates. |

| Pyridine | C3 (meta to N) | C2 or C4 | Low | Nitro stabilizes the anion at C3; steric crowding may help slightly. |

| Thiophene | C2 | C3 or C5 | Very Low | 5-membered rings are electron-rich, but Nitro makes them susceptible to base attack at Boron. |

| Furan | C2 | Any | Extremely Low | High hydrolytic instability; prone to ring opening or deboronation. |

| Indole | C2 | N-protected | Moderate | N-protection prevents protonation; Nitro on benzene ring has less effect on C2-Boron. |

Expert Insight: If your target is a 2-pyridyl boronic acid , do not attempt to isolate the free acid. It will decompose on the filter paper. Proceed directly to MIDA boronates or use in situ generation.[5]

Part 3: Practical Handling & Storage

The "Cold & Dry" Fallacy

Storing these compounds at -20°C is necessary but often insufficient. The degradation is frequently autocatalytic or moisture-driven.

-

Avoid: Methanol or Ethanol for recrystallization (promotes solvolysis).

-

Preferred: Precipitation from THF/Hexanes or Dichloromethane/Hexanes.

The MIDA Solution (Golden Standard)

When the free acid is unstable, the N-methyliminodiacetic acid (MIDA) boronate is the industry standard solution.

-

Why: MIDA ligands rehybridize the boron from

(planar, Lewis acidic) to -

Benefit: The nitro group's electronic effects are "masked" because the boron cannot accept the hydroxide ion required to initiate deboronation.

Decision Matrix: Workflow for Nitro-Heterocycles

Figure 2: Strategic decision tree for handling unstable boron reagents.

Part 4: Experimental Protocols

Protocol: Assessing Stability via NMR Kinetics

Before committing valuable intermediates to a reaction, quantify the stability of your boronic acid under simulated coupling conditions.

Reagents:

-

Substrate: Nitro-heterocyclic boronic acid (10 mg)

-

Solvent:

-DMSO / -

Internal Standard: 1,3,5-Trimethoxybenzene (stable, distinct peaks)

-

Base:

(3 equivalents)

Step-by-Step:

-

Baseline Scan: Dissolve substrate and internal standard in the solvent mixture. Acquire a

-

Base Addition: Add the

directly to the NMR tube. Shake vigorously to dissolve. -

Monitoring: Insert into the NMR probe pre-heated to 60°C (simulating reaction temp).

-

Data Acquisition: Set up an arrayed experiment to acquire spectra every 5 minutes for 1 hour.

-

Analysis: Integrate the diagnostic ring proton of the boronic acid vs. the product (deboronated arene).

-

If

degradation in 10 mins: The substrate is too unstable for standard Suzuki. Switch to MIDA.

-

Protocol: "Slow Release" Cross-Coupling

If your stability assay fails, use this protocol for the MIDA boronate derivative. This method releases the active boronic acid slowly, keeping its standing concentration low to minimize degradation.[1]

-

Charge: MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv),

(0.05 equiv), SPhos (0.10 equiv).[6] -

Solvent: Dioxane :

(5:1). Crucial: High water content is required to hydrolyze the MIDA.[7] -

Base:

(3.0 equiv). -

Temperature: 60°C.

-

Time: 4–12 hours.

References

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

-

Gillis, E. P., & Burke, M. D. (2007).[14] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. shura.shu.ac.uk [shura.shu.ac.uk]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. MIDA Boronates [sigmaaldrich.com]

2,5-Dinitrothiophene-3-boronic acid CAS number and identifiers

This guide provides an in-depth technical analysis of 2,5-Dinitrothiophene-3-boronic acid , a specialized heterocyclic building block used in the synthesis of advanced optoelectronic materials and pharmaceutical intermediates.

Executive Summary

2,5-Dinitrothiophene-3-boronic acid is a highly electron-deficient thiophene derivative. The presence of two nitro groups at the

Critical Handling Note: As a polynitro-heterocycle, this compound possesses energetic properties. It must be handled with extreme caution due to potential shock sensitivity and thermal instability, particularly in its dry form.

Part 1: Chemical Identity & Identifiers[1]

| Identifier | Value |

| Chemical Name | 2,5-Dinitrothiophene-3-boronic acid |

| CAS Number | 2377608-57-4 |

| Molecular Formula | |

| Molecular Weight | 217.95 g/mol |

| SMILES | OB(O)c1cc(s1[O-])[O-] |

| InChI Key | (Theoretical) YWQYQWZ... (Varies by protonation state) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Stability | Hygroscopic; prone to protodeboronation under basic conditions |

Part 2: Structural Analysis & Properties

Electronic Effects

The thiophene ring is naturally electron-rich (excess

-

Inductive (-I) & Mesomeric (-M) Effects: The nitro groups strongly withdraw electron density, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

-

Lewis Acidity: The boron atom becomes more Lewis acidic due to the electron-deficient ring, potentially increasing the rate of transmetallation in catalytic cycles, but also increasing susceptibility to hydrolysis or deborylation.

Stability Challenges: Protodeboronation

A critical challenge with electron-deficient boronic acids is protodeboronation . The mechanism typically involves the attack of a base (or water) on the boron atom, followed by ipso-protonation and cleavage of the C-B bond.

-

Risk Factor: High. The 2,5-dinitro substitution stabilizes the anionic intermediate formed during deborylation, making the C-B bond at position 3 fragile, especially in hot, aqueous basic media common in Suzuki couplings.

-

Mitigation: Use of anhydrous conditions or mild bases (e.g.,

,

Part 3: Synthesis & Manufacturing[3]

Retrosynthetic Strategy

Direct nitration of 3-thienylboronic acid is chemically hazardous and low-yielding due to nitro-deboronation (where the nitro group replaces the boron moiety). Therefore, the preferred synthetic route relies on the Miyaura Borylation of a pre-functionalized halothiophene.

Recommended Protocol: Miyaura Borylation

This pathway avoids exposing the sensitive C-B bond to harsh nitration conditions (fuming

-

Precursor Synthesis: Nitration of 3-bromothiophene to yield 3-bromo-2,5-dinitrothiophene .

-

Borylation: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (

).

Step-by-Step Methodology:

-

Nitration (Step A):

-

Reagents: 3-Bromothiophene, Fuming

, Conc. -

Conditions:

to RT. -

Mechanism: Electrophilic aromatic substitution directs nitro groups to the

-positions (2 and 5). -

Product: 3-bromo-2,5-dinitrothiophene.

-

-

Miyaura Borylation (Step B):

-

Reagents: 3-bromo-2,5-dinitrothiophene (1.0 eq),

(1.1 eq), -

Catalyst:

(3-5 mol%). -

Solvent: Anhydrous 1,4-Dioxane or DMSO.

-

Conditions:

, Inert Atmosphere ( -

Workup: The resulting pinacol ester is often isolated. To obtain the free acid (CAS 2377608-57-4), mild acidic hydrolysis (sodium periodate/HCl) is required, though the ester is preferred for stability.

-

Synthesis Diagram (DOT)

Caption: Modular synthesis avoiding direct nitration of the boronic acid to prevent ipso-substitution.

Part 4: Applications

Organic Electronics (OPV/OLED)

The 2,5-dinitrothiophene moiety serves as a potent electron acceptor unit.

-

Mechanism: When coupled with electron-rich units (e.g., thiophene, fluorene), it creates a Donor-Acceptor (D-A) architecture.

-

Effect: This lowers the bandgap of the polymer, facilitating intramolecular charge transfer (ICT) and improving light absorption in the near-IR region.

Pharmaceutical Intermediates

Used to synthesize polysubstituted thiophenes for kinase inhibitors. The nitro groups can be selectively reduced to amines (post-coupling) to allow for amide bond formation or further functionalization.

Experimental Workflow: Suzuki Coupling

For coupling 2,5-dinitrothiophene-3-boronic acid with an aryl halide:

-

Solvent System: DME/Water (4:1) or Toluene/Water (degassed).

-

Base:

or -

Catalyst:

or -

Temperature:

(Avoid reflux if possible to preserve nitro groups).

Part 5: Safety & Handling Protocols

Energetic Materials Warning

Hazard: Polynitrothiophenes have a high oxygen balance and nitrogen content, making them potential explosives.

-

Shock Sensitivity: Treat 2,5-dinitrothiophene derivatives as potentially shock-sensitive. Do not grind in a mortar and pestle.

-

Thermal Stability: Do not heat dry solids above

.

Chemical Stability[2][4]

-

Storage: Store at

under Argon. The compound may slowly decompose (deboronate) at room temperature in the presence of moisture. -

Disposal: Quench excess boronic acid with peroxide (oxidative cleavage) before disposal, but be aware that nitro compounds require specific hazardous waste streams (incineration).

References

-

Apollo Scientific. (2023). Product Safety Data Sheet: 2,5-Dinitrothiophene-3-boronic acid (CAS 2377608-57-4). Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Gronowitz, S. (1991). Thiophene and Its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanisms of protodeboronation). Link

Sources

The Strategic Potential of 2,5-Dinitrothiophene-3-boronic Acid: A High-Value Building Block for Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists

Abstract: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to accessing novel chemical space and developing effective therapeutics. This guide explores the prospective role of 2,5-Dinitrothiophene-3-boronic acid, a unique and highly functionalized scaffold, in medicinal chemistry. While its direct applications are emerging, an analysis of its constituent parts—the thiophene core, the dual nitro groups, and the boronic acid moiety—provides a compelling rationale for its use. The thiophene ring is a proven bioisostere present in numerous approved drugs. Nitroaromatic compounds are established pharmacophores, particularly in antimicrobial and oncology applications, where they can serve as hypoxia-activated prodrugs.[1][2] The boronic acid group is a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, and is the key functional group in several FDA-approved enzyme inhibitors.[3][4][5] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a theoretical framework for the synthesis, application, and strategic deployment of this promising, albeit challenging, building block.

Introduction: The Convergence of Three Privileged Motifs

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles drives innovation in medicinal chemistry. The conceptual design of 2,5-Dinitrothiophene-3-boronic acid places it at the intersection of three highly valued structural motifs:

-

The Boronic Acid Functional Group: Once considered a chemical curiosity, the boronic acid group has risen to prominence following the success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[4] Its unique ability to form reversible covalent bonds with diols and the active site hydroxyls of serine proteases, coupled with its utility in Suzuki-Miyaura cross-coupling, makes it a cornerstone of modern synthetic and medicinal chemistry.[3][6]

-

The Thiophene Scaffold: As a sulfur-containing heterocycle, thiophene is a classic "privileged scaffold." It is frequently used as a bioisosteric replacement for a phenyl ring, offering a similar size and shape but with distinct electronic properties and metabolic profile. This has led to its incorporation into a wide array of approved drugs.[7]

-

The Dinitroaromatic System: The nitro group is a powerful electron-withdrawing moiety that profoundly influences a molecule's physicochemical properties. In medicinal chemistry, it serves a dual purpose. It can act as a key pharmacophore, forming critical hydrogen bonds with target proteins. Furthermore, its susceptibility to bioreduction under hypoxic conditions makes it an ideal functional group for designing prodrugs that are selectively activated in the low-oxygen microenvironments of solid tumors or certain microbial infections.[1][2]

The combination of these features in a single molecule positions 2,5-Dinitrothiophene-3-boronic acid as a building block with significant, untapped potential for creating next-generation therapeutics.

Section 1: Synthesis and Physicochemical Profile

Predicted Physicochemical Properties

The chemical personality of 2,5-Dinitrothiophene-3-boronic acid is dominated by the strong electron-withdrawing nature of the two nitro groups. This is predicted to have several important consequences:

-

Acidity: The pKa of the boronic acid is expected to be significantly lower than that of a typical arylboronic acid. This enhanced Lewis acidity can influence its binding affinity to biological targets and its reactivity in chemical transformations.[8]

-

Ring Reactivity: The thiophene ring will be highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAAr) reactions but deactivated towards electrophilic aromatic substitution.

-

Cross-Coupling Performance: The electronic properties will influence the kinetics of the Suzuki-Miyaura reaction, potentially affecting the rates of oxidative addition and transmetalation steps.[9]

Proposed Synthetic Pathway

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for coupling 2,5-Dinitrothiophene-3-boronic acid with a generic aryl bromide (Ar-Br).

| Step | Action | Rationale & Causality |

| 1 | Inert Atmosphere Setup | To a flame-dried reaction vessel, add the aryl bromide (1.0 eq), 2,5-Dinitrothiophene-3-boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). |

| Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Using an excess of the boronic acid component can compensate for potential homocoupling or protodeborylation side reactions. The base is essential for activating the boronic acid to form the more nucleophilic boronate species, which facilitates the transmetalation step. [10] | ||

| 2 | Catalyst & Ligand Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos). |

| Causality: The choice of catalyst and ligand is critical. For an electron-deficient boronic acid, a more electron-rich and bulky phosphine ligand like SPhos can accelerate the reductive elimination step and stabilize the catalytic species, often leading to higher yields. [9] | ||

| 3 | Solvent Addition & Degassing | Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Water. The mixture should be sparged with Argon or Nitrogen for 15-20 minutes. |

| Causality: The solvent must solubilize both the organic and inorganic components. The presence of water often accelerates the reaction. Degassing removes dissolved oxygen, protecting the catalyst. | ||

| 4 | Reaction & Monitoring | Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS until the starting aryl bromide is consumed. |

| Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation. | ||

| 5 | Workup & Purification | Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography. |

| Causality: The aqueous workup removes the inorganic base and salts. Column chromatography is typically required to separate the desired product from residual starting materials, catalyst, and any side products like homocoupled species. |

Section 3: Medicinal Chemistry Applications and Strategic Design

The true value of 2,5-Dinitrothiophene-3-boronic acid lies in the strategic hypotheses it enables in a drug design campaign.

Strategy 1: Hypoxia-Activated Prodrugs for Oncology

Solid tumors often contain regions of severe oxygen deprivation (hypoxia). Endogenous nitroreductase enzymes, which are overexpressed in these regions, can selectively reduce nitroaromatic compounds to cytotoxic species like hydroxylamines and nitroso radicals. [2]This provides a mechanism for targeted drug delivery.

Caption: Conceptual workflow for hypoxia-activated prodrugs.

By incorporating the dinitrothiophene moiety into a molecule targeting a cancer-relevant protein, a medicinal chemist can design a dual-action agent: one that inhibits its primary target and is also selectively toxic in the tumor microenvironment.

Strategy 2: Novel Antimicrobial Agents

Many existing antimicrobial and antiparasitic drugs, such as metronidazole, are nitro-heterocycles. [2]Their mechanism often involves the reductive activation of the nitro group within the microbial cell to generate radical species that damage DNA and other vital macromolecules. [11]Molecules built from 2,5-Dinitrothiophene-3-boronic acid could be explored as next-generation antibiotics, particularly against anaerobic bacteria or parasites where reductive metabolism is prevalent.

Strategy 3: Kinase and Protease Inhibitors

The boronic acid itself can be the key pharmacophore. By using the dinitrothiophene as a novel scaffold to present the boronic acid to an enzyme active site, one could discover inhibitors with unique binding modes and selectivity profiles. The scaffold can be decorated by coupling various aryl or heteroaryl groups at the 3-position via the Suzuki reaction, allowing for rapid exploration of structure-activity relationships (SAR).

Section 4: Foreseeable Challenges and Mitigation

-

Synthetic Accessibility: The proposed multi-step synthesis may suffer from low overall yields, making it challenging to produce material on a large scale. Process optimization would be a critical first step.

-

Chemical Stability: The electron-deficient ring may be unstable to certain nucleophilic reagents or strong bases used in subsequent synthetic steps. Careful reaction planning is required.

-

Toxicity: While the nitro group is a valuable tool, it can also be a liability. Nitroaromatics can be substrates for mammalian reductases, potentially leading to off-target toxicity. [1]Early and thorough ADME/Tox profiling of any resulting compounds is essential to assess their therapeutic window.

Conclusion

2,5-Dinitrothiophene-3-boronic acid represents a frontier building block for medicinal chemists. It is not a simple "plug-and-play" reagent but rather a strategic component for testing advanced therapeutic hypotheses. Its value is rooted in the powerful combination of a versatile synthetic handle (boronic acid), a proven heterocyclic core (thiophene), and a functionally rich, activatable moiety (dinitroaromatic). While challenges in its synthesis and potential toxicity must be carefully managed, the opportunities it presents for creating targeted anti-cancer agents, novel antimicrobials, and unique enzyme inhibitors make it a compelling subject for future research and development. The successful application of this building block will depend on a deep understanding of its chemical properties and a creative, hypothesis-driven approach to drug design.

References

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dinitrothiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dinitrothiophene-3-boronic acid. This substrate presents unique challenges due to the severe electron-deficient nature of the thiophene ring, which significantly impacts the stability of the boronic acid and the kinetics of the catalytic cycle. This document elucidates the underlying chemical principles, offers a rationale for catalyst and reagent selection, and provides a robust experimental protocol designed to maximize yield and minimize side reactions, particularly protodeborylation. Furthermore, a detailed troubleshooting guide is included to address common experimental challenges.

Introduction: The Challenge of Coupling Highly Electron-Deficient Heterocycles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the reactivity of the coupling partners can dramatically influence the reaction's success. While electron-deficient aryl halides are often excellent substrates due to their facile oxidative addition to the palladium(0) catalyst, the use of highly electron-deficient boronic acids, such as 2,5-dinitrothiophene-3-boronic acid, introduces a distinct set of challenges.[2][3]

The two strongly electron-withdrawing nitro groups on the thiophene ring render the carbon-boron bond highly susceptible to cleavage by protonolysis, a process known as protodeborylation.[4] This undesired side reaction, where the boronic acid is converted back to the corresponding arene (2,5-dinitrothiophene), is often accelerated under the basic conditions typically required for the Suzuki-Miyaura reaction.[5] Consequently, careful selection of the catalyst, ligand, base, and reaction conditions is paramount to favor the desired cross-coupling pathway over protodeborylation.

This guide will walk you through a systematic approach to successfully couple this challenging substrate, grounded in a deep understanding of the reaction mechanism and the strategies to overcome its inherent difficulties.

The Critical Role of Boronic Acid Stability: Taming Protodeborylation

The primary obstacle in the Suzuki-Miyaura coupling of 2,5-dinitrothiophene-3-boronic acid is its inherent instability under basic aqueous conditions. The strong electron-withdrawing nature of the nitro groups increases the acidity of the boronic acid, making it more prone to protodeborylation.[6]

To circumvent this, it is highly recommended to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester . This strategy, often referred to as a "slow release" approach, protects the boronic acid from premature decomposition.[7] The boronate ester is more stable to the reaction conditions and, in the presence of the base and water, slowly hydrolyzes to generate the active boronic acid species in situ for the transmetalation step. This maintains a low steady-state concentration of the sensitive boronic acid, minimizing the rate of protodeborylation.[7]

Workflow for Boronic Ester Formation:

Caption: Synthesis of the stabilized pinacol boronate ester.

Palladium Catalyst and Ligand Selection: A Matter of Kinetics and Stability

The choice of the palladium catalyst and its coordinating ligand is the most critical parameter for a successful coupling reaction with a deactivated substrate. The ideal catalytic system should promote a rapid rate of transmetalation and reductive elimination, outpacing the rate of protodeborylation of the electron-deficient boronic acid.

For this specific application, catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are strongly recommended. These ligands are known to accelerate the key steps of the catalytic cycle and stabilize the palladium center, preventing the formation of inactive palladium black.[8][9]

| Catalyst/Ligand System | Key Features & Rationale |

| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylmonophosphine ligand that promotes rapid oxidative addition and reductive elimination. It is highly effective for coupling electron-deficient substrates.[10] |

| XPhos Pd G3 | A third-generation Buchwald precatalyst that is air- and moisture-stable, simplifying reaction setup. The XPhos ligand is highly active for challenging couplings. |

| Pd₂(dba)₃ / t-Bu₃P | Tri(tert-butyl)phosphine is a very electron-rich and sterically demanding ligand that can be highly effective for difficult couplings, including those involving aryl chlorides.[9] |

| PEPPSI-IPr | An N-heterocyclic carbene (NHC)-based catalyst that forms a very stable bond with palladium, leading to robust and long-lived catalysts suitable for coupling deactivated substrates. |

Recommendation: For initial screening, XPhos Pd G3 is an excellent starting point due to its high activity and ease of handling.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is crucial for rational troubleshooting and optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the coupling of 2,5-dinitrothiophene-3-pinacol boronate ester with an aryl bromide.

Materials:

-

2,5-Dinitrothiophene-3-pinacol boronate ester (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Anhydrous, degassed water

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dinitrothiophene-3-pinacol boronate ester, the aryl bromide, XPhos Pd G3, and potassium phosphate.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of anhydrous, degassed water (typically a 10:1 to 20:1 ratio of dioxane to water) via syringe. The presence of a small amount of water is often necessary for the hydrolysis of the boronate ester and to facilitate the transmetalation step.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically for different aryl bromides.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous or degassed solvents. 3. Base is not sufficiently strong or is hydrated. 4. Reaction temperature is too low. | 1. Use a fresh batch of precatalyst. 2. Ensure all solvents are properly dried and degassed. 3. Use freshly opened, anhydrous K₃PO₄ and grind it to a fine powder. Consider screening other bases like Cs₂CO₃. 4. Incrementally increase the reaction temperature. |

| Significant Protodeborylation | 1. Reaction is too slow, allowing time for boronate ester decomposition. 2. Base is too strong or too much water is present. 3. Catalyst system is not active enough. | 1. Increase the catalyst loading slightly (e.g., to 3-5 mol%). 2. Reduce the amount of water or try a weaker base like K₂CO₃. Anhydrous conditions with KF as the base can also be effective.[9] 3. Switch to a more active ligand system (e.g., from SPhos to XPhos or an NHC ligand). |

| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. In situ reduction of a Pd(II) precatalyst is inefficient. | 1. Improve the degassing procedure (e.g., more freeze-pump-thaw cycles). 2. Use a pre-formed Pd(0) source like Pd₂(dba)₃ with the chosen ligand, or a well-defined precatalyst like XPhos Pd G3. |

| Incomplete Reaction | 1. Catalyst deactivation over time. 2. Insufficient equivalents of the coupling partner. | 1. Consider a more stable catalyst system, such as one based on an NHC ligand. 2. Increase the equivalents of the aryl halide or the boronate ester. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2,5-dinitrothiophene-3-boronic acid is a challenging yet achievable transformation. Success hinges on a proactive strategy to mitigate the inherent instability of the boronic acid through its conversion to a more stable pinacol boronate ester. The judicious selection of a highly active palladium catalyst system, featuring bulky and electron-rich ligands, is essential to drive the reaction towards the desired product at a rate that outcompetes protodeborylation. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize novel biaryl compounds derived from this highly functionalized thiophene core, opening avenues for new discoveries in medicinal chemistry and materials science.

References

-

Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. (2021). ScienceDirect. Retrieved from [Link]

-

Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

-

Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (n.d.). ChemRxiv. Retrieved from [Link]

-

A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. (2012). Organic Chemistry Portal. Retrieved from [Link]

-

Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). Semantic Scholar. Retrieved from [Link]

-

Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008). Kobe University Repository. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. Retrieved from [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers in Chemistry. Retrieved from [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. Retrieved from [Link]

-

Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. (n.d.). Academia.edu. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis. Retrieved from [Link]

-

Effect of nitro groups on electrochemical and photovoltaic behavior of tris-thiophenes used in organic solar cells. (2025). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2022). Dyes and Pigments. Retrieved from [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. Retrieved from [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from [Link]

-

Nitrogen-rich and Thiophene-containing Covalent Organic Framework Bulk and Films - Synthesis, Properties and Function. (2022). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. nva.sikt.no [nva.sikt.no]

- 6. researchgate.net [researchgate.net]

- 7. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Thiophene-Based Push-Pull Dyes from 2,5-Dinitrothiophene-3-boronic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Push-Pull Chromophores

Push-pull dyes, characterized by their donor-π-acceptor (D-π-A) architecture, are a cornerstone of modern materials science and medicinal chemistry.[1][2] The intramolecular charge transfer (ICT) from an electron-donating moiety (the "push") to an electron-withdrawing group (the "pull") through a π-conjugated bridge gives rise to their unique photophysical properties.[3] These properties, including large Stokes shifts, solvatochromism, and significant nonlinear optical (NLO) responses, make them invaluable in applications ranging from dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) to advanced bio-imaging probes.[4][5]

Thiophene and its derivatives are particularly effective as π-bridges due to their excellent charge transport properties and the tunability of their electronic characteristics through substitution.[3][6] This application note provides a detailed protocol for the synthesis of a novel push-pull dye utilizing a highly electron-deficient 2,5-dinitrothiophene moiety as the acceptor component. The key starting material for this synthesis is 2,5-Dinitrothiophene-3-boronic acid, a versatile building block for introducing this potent acceptor into complex molecular architectures.

The synthetic strategy hinges on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[7] This reaction will be employed to couple the electron-deficient thiophene boronic acid with an electron-rich aromatic halide, thereby constructing the core D-π-A framework of the target push-pull dye.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-stage process. The first stage, for which a detailed protocol is provided, is the synthesis of the key intermediate, 2,5-Dinitrothiophene-3-boronic acid. The second stage details the Suzuki-Miyaura coupling of this boronic acid with a suitable donor molecule to yield the final push-pull dye.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-based dyes for probing membranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Procedures for reducing nitro groups in 2,5-Dinitrothiophene-3-boronic acid derivatives

Application Notes and Protocols

Topic: Procedures for Reducing Nitro Groups in 2,5-Dinitrothiophene-3-boronic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Aminothiophene Boronic Acids

The synthesis of aminothiophene boronic acid derivatives represents a critical step in the development of novel therapeutics and functional materials. These molecules serve as versatile building blocks in medicinal chemistry, largely due to the prevalence of the aminothiophene scaffold in a wide array of bioactive compounds and the utility of the boronic acid moiety in cross-coupling reactions. The journey from readily available 2,5-dinitrothiophene-3-boronic acid precursors to the desired amino derivatives is, however, fraught with challenges. The primary obstacle lies in the chemoselective reduction of the two nitro groups without compromising the integrity of the sensitive boronic acid functional group. This guide provides a detailed exploration of robust and field-proven protocols for achieving this transformation, with a focus on the underlying chemical principles and practical considerations for success in a research and development setting.

The Chemoselectivity Challenge: Preserving the Boronic Acid Moiety

The boronic acid group is susceptible to degradation under various reaction conditions, particularly harsh acidic or basic environments and the presence of certain strong reducing agents. Protic acids can promote protodeboronation, cleaving the C-B bond, while some metal hydrides can reduce the boronic acid itself. Furthermore, the presence of two nitro groups introduces the possibility of partial reduction or the formation of undesired intermediates like nitroso or hydroxylamine species. Therefore, the selection of a reduction method must be guided by the principle of maximizing chemoselectivity for the nitro groups while ensuring the preservation of the boronic acid.

Recommended Reduction Protocols

Herein, we detail several methodologies for the reduction of 2,5-Dinitrothiophene-3-boronic acid derivatives. The choice of method will depend on the specific substrate, available laboratory equipment, and desired scale of the reaction.

Protocol 1: Tin(II) Chloride Mediated Reduction

Principle and Rationale: The use of tin(II) chloride (SnCl2) in an acidic medium is a classic and highly effective method for the reduction of aromatic nitro groups.[1][2][3] The reaction is generally tolerant of a wide range of functional groups, including esters, ketones, and, crucially, boronic acids. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with the acidic environment providing the necessary protons for the formation of water as a byproduct. This method is often favored for its reliability and scalability.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,5-dinitrothiophene-3-boronic acid derivative (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl2·2H2O) (typically 4-5 equivalents per nitro group) to the solution.

-

Carefully add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture. The reaction is exothermic, so cooling may be necessary.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the pH is approximately 7-8. This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,5-diaminothiophene-3-boronic acid derivative.

Protocol 2: Catalytic Transfer Hydrogenation with Palladium on Carbon

Principle and Rationale: Catalytic transfer hydrogenation is a milder alternative to using pressurized hydrogen gas.[4][5] In this method, a hydrogen donor, such as ammonium formate or hydrazine, is used in the presence of a catalyst, most commonly palladium on carbon (Pd/C). This approach is known for its efficiency and often provides high yields. While catalytic hydrogenation can sometimes affect sensitive functional groups, careful control of reaction conditions can achieve the desired selectivity. The thiophene sulfur can potentially poison the catalyst, so catalyst loading and reaction monitoring are critical.

Experimental Protocol:

-

To a solution of the 2,5-dinitrothiophene-3-boronic acid derivative (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol), add ammonium formate (6-10 equivalents).

-

Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight) to the mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Protocol 3: Iron-Mediated Reduction in Acidic Media

Principle and Rationale: The reduction of nitroarenes using iron powder in the presence of an acid (such as acetic acid or hydrochloric acid) is a cost-effective and environmentally benign method.[6][7] This heterogeneous reaction is highly chemoselective and is well-suited for large-scale syntheses. The reaction proceeds through the oxidation of iron to iron oxides, with the nitro group being reduced to the corresponding amine.

Experimental Protocol:

-

In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) in a mixture of ethanol and water.

-

Add a small amount of concentrated hydrochloric acid or glacial acetic acid to activate the iron surface.

-

Add the 2,5-dinitrothiophene-3-boronic acid derivative (1 equivalent) to the slurry.

-

Heat the reaction mixture to reflux (70-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron and iron oxides.

-

Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Data Summary and Method Comparison

| Method | Reagents | Typical Conditions | Pros | Cons | Selectivity |

| Tin(II) Chloride Reduction | SnCl2·2H2O, HCl | Reflux in Ethanol/EtOAc | Reliable, scalable, good functional group tolerance.[1][2][3] | Requires stoichiometric amounts of tin salts, workup can be tedious. | Generally high for nitro groups over boronic acids. |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Reflux in Methanol/Ethanol | Mild conditions, high yields, avoids pressurized H2.[4][5] | Catalyst can be expensive, potential for catalyst poisoning by thiophene. | Good, but over-reduction or deboronation can occur with prolonged reaction times. |

| Iron-Mediated Reduction | Fe powder, HCl/Acetic Acid | Reflux in Ethanol/Water | Cost-effective, environmentally friendly, highly chemoselective.[6][7] | Heterogeneous reaction requires vigorous stirring, workup involves filtration of fine solids. | Excellent chemoselectivity for nitro groups. |

Visualizing the Reaction Pathways

Caption: General reaction pathways for the reduction of 2,5-dinitrothiophene-3-boronic acid.

Experimental Workflow Overview

Caption: A generalized workflow for the synthesis and purification of aminothiophene boronic acids.

References

- Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. (2023, December 30).

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC.

- TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid | Tokyo Chemical Industry Co., Ltd.(APAC). (2023, March 6).

- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry - ACS Publications. (2022, January 4).

- Selective Nitro Reduction with an Iron-Based Catalyst | Tokyo Chemical Industry UK Ltd.

- selective reduction of nitro group without affecting other functional groups - Benchchem.

- Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - DSpace@MIT.

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 19).

- Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC.

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025, August 6).

- Tin(II) chloride - dlab @ EPFL.

- Tin(II) chloride - Sciencemadness Wiki. (2023, November 18).

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

- Reduction of nitro compounds - Wikipedia.

- Nitro Reduction - Common Conditions.

- Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review - Arabian Journal of Chemistry. (2022, April 22).

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

- US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018, November 30).

- Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29).

- Synthesis of 2-Aminothiophenes Using Piperidinium Borate - Thieme Gruppe.

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. (2021, October 26).

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10).

- Reductive coupling of nitro compounds with boronic acid derivatives: an overview - Alnoor Digital Repository. (2023, November 13).

- Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Request PDF - ResearchGate.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. (2013, May 14).

- Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents - PMC. (2023, December 5).

- 2,5-Dimethylthiophene-3-boronic acid 162607-23-0 - Sigma-Aldrich.

- Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. (2025, April 4).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tin(II) chloride [dlab.epfl.ch]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Handling & Coupling 2,5-Dinitrothiophene-3-boronic acid

Executive Summary & Kinetic Profile

The Core Problem:

2,5-Dinitrothiophene-3-boronic acid is an "extreme" substrate. Unlike electron-rich aryl boronic acids that undergo acid-catalyzed protodeboronation (

The two nitro groups (at positions 2 and 5) render the thiophene ring highly electron-deficient. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a boronate "ate" complex (

The Result: You observe rapid conversion to 2,5-dinitrothiophene (the deboronated byproduct) and low yields of the coupled product.

Diagnostic: Is Protodeboronation Your Failure Mode?

Before altering your synthesis, confirm the failure mechanism.

Symptoms:

-

TLC/LCMS: The starting aryl halide remains unconsumed, but the boronic acid spot disappears rapidly.

-

NMR: Appearance of a new singlet in the aromatic region corresponding to the proton at the 3-position of 2,5-dinitrothiophene.

-

Color Change: Rapid darkening of the reaction mixture (often associated with nitro-thiophene decomposition, but specifically rapid loss of the boronic species).

Diagnostic Workflow (DOT Visualization)

Figure 1: Diagnostic logic tree to distinguish protodeboronation from catalyst inactivation.

Critical Troubleshooting Protocols

If you have confirmed protodeboronation, you must abandon standard Suzuki conditions (e.g.,

Tier 1: Optimization of Standard Coupling (The "Dry" Approach)

Use this if you already have the boronic acid in hand and need a quick fix.

The Logic: Since the mechanism requires the formation of a boronate "ate" complex and subsequent protonation, removing water and using a non-hydroxide base minimizes the concentration of the reactive intermediate.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous 1,4-Dioxane or Toluene | Eliminates the primary proton source ( |

| Base | CsF (Cesium Fluoride) or Anhydrous | Fluoride activates the boron ( |

| Catalyst | Pd-162 (XPhos Pd G2) or Pd(PPh3)4 | Highly active catalysts are required to couple the substrate before it decomposes. |

| Temperature | 60°C - 80°C | Do not overheat. Higher T accelerates deboronation faster than coupling for this substrate. |

Protocol:

-

Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and CsF (2.5 equiv).

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous Dioxane (0.1 M concentration).

-

Add Catalyst (2-5 mol%).

-

Stir at 60°C. Monitor by LCMS every 30 mins.

Tier 2: The "Slow Release" Strategy (MIDA Boronates)

Use this if Tier 1 fails or if scaling up. This is the gold standard for unstable boronic acids.

The Logic: The N-methyliminodiacetic acid (MIDA) boronate ester is

Synthesis of 2,5-Dinitrothiophene-3-MIDA Boronate: Note: If you cannot buy the MIDA boronate, you must synthesize it. Do not attempt to make the free acid first.

-

Borylation: React 3-bromo-2,5-dinitrothiophene with Bis(neopentyl glycolato)diboron (

) using a Pd catalyst to form the neopentyl ester. -

MIDA Protection: Treat the crude ester with MIDA in DMSO at 110°C to form the stable MIDA boronate.

Coupling Protocol (Burke Conditions):

-

Solvent: THF:Water (10:1).

-

Base:

(3.0 equiv). Note: The water/base combo is necessary here to hydrolyze the MIDA, but the slow release protects the bulk material. -

Catalyst: Pd-XPhos G2 (2 mol%).

-

Temp: 60°C.

The Mechanism of Failure (Scientific Deep Dive)

Understanding why this fails is crucial for designing your own variations.

Pathway:

-

Complexation: The base (

) attacks the boron center, forming the tetrahedral boronate anion. -

Fragmentation (The Killer Step): In electron-rich systems, the ring is protonated first (

). However, in your 2,5-dinitro system, the ring is an electron sink. The C-B bond breaks heterolytically, leaving the electrons on the thiophene ring. -

Stabilization: The resulting 2,5-dinitrothiophene anion is stabilized by the nitro groups.

-

Protonation: This anion instantly rips a proton from water/solvent.

Mechanistic Pathway (DOT Visualization)

Figure 2: Base-catalyzed protodeboronation pathway for electron-deficient arenes.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester (Bpin) instead of the free acid? A: Marginally better, but not a solution. Pinacol esters hydrolyze to the boronic acid under basic aqueous conditions. Once hydrolyzed, they suffer the same fate. However, Bpin is more stable to storage. If using Bpin, use anhydrous conditions (Tier 1) to prevent hydrolysis to the acid.

Q: Why not use a stronger base to speed up the coupling?

A: Absolutely not. Protodeboronation is often first-order with respect to

Q: I see a "homocoupling" spot. Is this the same as deboronation? A: No. Homocoupling (Ar-Ar) is oxidative coupling. This usually indicates the presence of Oxygen in your system. This molecule is sensitive; ensure rigorous degassing (freeze-pump-thaw is preferred over sparging).

Q: Can I add Copper (CuI) to help? A: Proceed with caution. While Cu(I) facilitates the "Liebeskind-Srogl" type mechanisms, Copper salts can also catalyze protodeboronation in aerobic conditions. Only use Cu(I) if you are using the specific "copper-promoted" anhydrous protocols.

References

-

Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.[3]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.[3]

-

Uno, B. E., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[3]

Sources

Improving yields in Suzuki couplings with dinitrothiophene boronic acids

The following guide is structured as a specialized Technical Support Center for researchers dealing with high-difficulty Suzuki-Miyaura couplings. It addresses the specific instability inherent to electron-deficient heterocyclic boronic acids.

Topic: Optimization of Yields with Dinitrothiophene Boronic Acids Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Dinitro-Thiophene Paradox"

User Issue: You are experiencing low yields (<20%), complete starting material consumption with no product (protodeboronation), or black precipitation (catalyst decomposition) when coupling dinitrothiophene boronic acids.

Technical Diagnosis: Dinitrothiophene boronic acids represent a "perfect storm" of instability in palladium catalysis.

-

Thiophene Instability: 2-Heteroaryl boronic acids are inherently prone to rapid protodeboronation (hydrolysis of the C–B bond to C–H) in aqueous base.

-

Electronic Destabilization: The two nitro groups are strong electron-withdrawing groups (EWGs). While EWGs typically facilitate transmetallation, in this context, they significantly increase the acidity of the ring, accelerating the rate of base-catalyzed protodeboronation by orders of magnitude compared to simple phenylboronic acids.

-

Catalyst Poisoning: The nitro groups and the thiophene sulfur can coordinate competitively to Pd(0), deactivating the catalyst before the oxidative addition cycle completes.

The Solution: You must shift from "standard" Suzuki conditions (aqueous carbonate bases) to Controlled Release or Rapid Activation protocols.

The Mechanism of Failure (Visualized)

To solve the problem, you must understand the "Race Condition" occurring in your flask. The reaction is a race between the productive Transmetallation (pathway A) and the destructive Protodeboronation (pathway B).

Figure 1: The Race Condition in Dinitrothiophene Couplings

Caption: The critical failure point is the 'Ate' complex. Nitro groups accelerate the red dashed pathway (hydrolysis) faster than the green pathway (coupling).

Troubleshooting Protocols

Do not use standard Pd(PPh3)4/Na2CO3 conditions. They will fail. Choose one of the following three protocols based on your lab's resources.

Protocol A: The "Slow Release" Method (Recommended)

Theory: This method uses MIDA boronates to mask the unstable boronic acid. The MIDA ester hydrolyzes slowly, keeping the concentration of the free boronic acid low. This prevents the "flooding" of the system that leads to decomposition.

-

Substrate Prep: Convert your boronic acid to a MIDA boronate (or purchase if available).

-

Catalyst: Pd(OAc)2 / XPhos (1:2 ratio) or Pd-XPhos G2/G3.

-

Solvent: THF:Water (10:1).

-

Base: K3PO4 (anhydrous, finely ground).

-

Temperature: 60°C.

Step-by-Step:

-

Dissolve Aryl Halide (1.0 equiv) and Dinitrothiophene-MIDA (1.5 equiv) in THF.

-

Add XPhos Pd G2 (2 mol%).

-

Add aqueous K3PO4 (3.0 M, 5 equiv). Crucial: The slow hydrolysis of MIDA requires water, but the base strength is modulated.

-

Stir vigorously at 60°C. The MIDA acts as a "time-release capsule."

Protocol B: The "Speed Run" (Buchwald G3/G4)

Theory: If you cannot make the MIDA ester, you must make the catalyst faster than the decomposition. Third and Fourth Generation Buchwald Precatalysts (e.g., XPhos Pd G3) activate instantly at room temperature.

-

Catalyst: XPhos Pd G3 or G4 (2–5 mol%).

-

Solvent: THF (degassed).

-

Base: 0.5 M K3PO4 (degassed).[1]

-

Temperature: Room Temperature (25°C).

Step-by-Step:

-

Charge flask with Aryl Halide and XPhos Pd G3 catalyst.

-

Dissolve Dinitrothiophene Boronic Acid in the minimum amount of THF.

-

Add the base to the catalyst/halide mixture.

-

Rapid Injection: Immediately add the boronic acid solution.

-

Run for 30 minutes max. If it hasn't worked by then, the boronic acid is dead.

Protocol C: The "Dry" Method (Anhydrous Fluoride)

Theory: Protodeboronation requires water. By removing water and using Fluoride (F-) as the activator instead of Hydroxide (OH-), you block the hydrolysis pathway.

-

Catalyst: Pd(PPh3)4 or Pd2(dba)3/PCy3.

-

Base: CsF (Cesium Fluoride) or TBAF (anhydrous).

-

Solvent: Dioxane or Toluene (Anhydrous).

-

Additives: 4Å Molecular Sieves.

Step-by-Step:

-

Flame-dry glassware.

-

Add Aryl Halide, Boronic Acid (1.5 equiv), and CsF (2.0 equiv).

-

Add Pd catalyst (5 mol%).

-

Add dry Dioxane.

-

Reflux (80-100°C). Note: This method requires higher temps because F- is a worse activator than OH-, but the boronic acid survives longer.

Comparative Data: Yield Expectations

| Variable | Standard Suzuki | MIDA Protocol (A) | Buchwald G3 (B) | Anhydrous CsF (C) |

| Active Species | Free Boronic Acid | MIDA-Protected | Free Boronic Acid | Free Boronic Acid |

| Base | Na2CO3 / K2CO3 | K3PO4 (aq) | K3PO4 (aq) | CsF (solid) |

| Solvent | DME/Water | THF/Water | THF/Water | Dioxane (Dry) |

| Temp | 80°C | 60°C | 25°C | 100°C |

| Decomp Risk | Critical (>90%) | Low (<10%) | Medium (Speed dependent) | Low (No water) |

| Typical Yield | 0–15% | 75–90% | 60–80% | 40–60% |

Decision Matrix (Workflow Optimization)

Use this logic flow to determine your next experiment.

Figure 2: Optimization Decision Tree

Caption: Prioritize MIDA boronates for stability. If unavailable, use G3 catalysts for speed or CsF for anhydrous conditions.

Frequently Asked Questions (FAQ)